molecular formula C7H3Cl2F2NO2 B1410750 2,4-Dichloro-5-nitrobenzodifluoride CAS No. 1803825-29-7

2,4-Dichloro-5-nitrobenzodifluoride

Cat. No.: B1410750
CAS No.: 1803825-29-7
M. Wt: 242 g/mol
InChI Key: DLSJALHAZTUQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Halogenated Nitroaromatic Chemistry

Halogenated nitroaromatic compounds, a class of organic molecules characterized by the presence of one or more nitro groups and halogen atoms attached to an aromatic ring, are of significant interest in both industrial and academic research. The strong electron-withdrawing nature of the nitro group and halogens profoundly influences the chemical reactivity and physical properties of the benzene (B151609) ring. chemicalbook.com This makes them valuable intermediates in the synthesis of a wide array of more complex molecules. sigmaaldrich.comlabproinc.com

These compounds are foundational in the production of pharmaceuticals, dyes, and agricultural chemicals. chemicalbook.com The specific positioning of the chloro, nitro, and trifluoromethyl groups in 2,4-dichloro-5-nitrobenzotrifluoride (B1298443) creates a unique electronic environment, making it a versatile reagent for introducing specific functionalities into a target molecule.

Historical Perspectives on Related Chemical Entities

The study of aromatic nitro compounds dates back to the 19th century, with the first synthesis of nitrobenzene (B124822) in 1834. chemicalbook.com The development of nitration techniques was a pivotal moment in organic chemistry, paving the way for the creation of a vast range of novel compounds. sigmaaldrich.com Historically, aromatic nitro compounds were crucial for the production of explosives and azo dyes. sigmaaldrich.com

Over the years, research has increasingly focused on leveraging the reactivity of the nitro group for more intricate organic syntheses. sigmaaldrich.com The introduction of halogens to these structures further expanded their synthetic utility. The development of compounds like 2,4-dichloro-5-nitrobenzotrifluoride is a continuation of this long history, providing chemists with specialized building blocks for creating complex molecules with desired properties.

Current Research Landscape and Emerging Areas

Current research on 2,4-dichloro-5-nitrobenzotrifluoride and related compounds is largely centered on their application as intermediates in the synthesis of high-value chemicals. For instance, 2,4-dichloro-5-nitrobenzotrifluoride has been utilized in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10H-phenothiazines. sigmaaldrich.com

The broader field of halogenated nitroaromatic chemistry is seeing emerging interest in the development of novel bioactive molecules. Researchers are exploring how the unique electronic properties of these compounds can be harnessed to create new pharmaceuticals and agrochemicals. labproinc.com The study of their reaction mechanisms and the development of more efficient and environmentally benign synthetic routes are also active areas of investigation.

Properties of 2,4-Dichloro-5-nitrobenzotrifluoride

PropertyValue
CAS Number 400-70-4
Molecular Formula C7H2Cl2F3NO2
Molecular Weight 260.00 g/mol
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 54-57 °C
Boiling Point 264.9 °C (Predicted)
Purity >98.0% (GC)

Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.comtcichemicals.comnih.gov

Chemical Identifiers

Identifier TypeIdentifier
IUPAC Name 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene
SMILES C1=C(C(=CC(=C1N+[O-])Cl)Cl)C(F)(F)F
InChI 1S/C7H2Cl2F3NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11,12)/h1-2H
InChIKey VLVNHMVSVDVAOA-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-2-(difluoromethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-4-2-5(9)6(12(13)14)1-3(4)7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSJALHAZTUQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2,4 Dichloro 5 Nitrobenzodifluoride and Analogs

Precursor Synthesis and Halogenation Techniques

The primary precursor for the target molecule is typically 2,4-dichlorobenzotrifluoride. The synthesis of this precursor and related halogenated analogs involves strategic chlorination and fluorination steps.

Achieving the specific 2,4-dichloro substitution pattern on a benzotrifluoride (B45747) core requires careful selection of starting materials and reaction conditions. The trifluoromethyl (-CF3) group is a deactivating, meta-directing group, while a chlorine atom is a deactivating but ortho-, para-directing group.

One established pathway involves a multi-step process starting from a simpler fluorinated aromatic compound. For instance, a process for preparing the analogous 2,4-dichlorofluorobenzene begins with the nitration of fluorobenzene, followed by chlorination of the resulting nitrofluorobenzene mixture. google.com A similar logic can be applied to benzotrifluoride precursors.

Direct chlorination of 4-chlorobenzotrifluoride is complicated by the directing effects of the substituents. The chlorine at position 4 directs incoming electrophiles to positions 2 and 6, while the -CF3 group at position 1 directs to position 3. This can lead to a mixture of isomers. A more controlled approach often involves the chlorination of precursors where the directing groups favor the desired substitution pattern, such as 4-chloro-3-nitrobenzotrifluoride. sigmaaldrich.com In some patented methods, chlorine gas is passed through a heated mixture of a chloronitrobenzotrifluoride precursor in the presence of a catalyst like ferric chloride to introduce an additional chlorine atom. nbinno.com

While the target molecule contains a trifluoromethyl group rather than fluorine atoms directly on the ring, fluorination techniques are crucial for synthesizing related analogs and precursors. The primary method for introducing single fluorine atoms onto an aromatic ring is through nucleophilic aromatic substitution, commonly known as the Halex reaction. This process typically involves the displacement of a chlorine atom with a fluoride ion.

For example, the synthesis of 3-chloro-4-fluoronitrobenzene is achieved by heating 3,4-dichloronitrobenzene with an alkali metal fluoride, such as potassium fluoride (KF), in the presence of a high-boiling polar aprotic solvent like sulpholane. google.com The reaction temperature is generally maintained between 180°C and 250°C. google.com The nitro group, being strongly electron-withdrawing, activates the chlorine atoms at the ortho and para positions for nucleophilic attack. Fluorination tends to occur faster at the position para to the nitro group. researchgate.net

Modern approaches also utilize phase-transfer catalysts, such as tetramethylammonium chloride, to facilitate the halogen exchange reaction under milder conditions, improving yields and reducing reaction times. researchgate.net

Nitration Pathways and Positional Selectivity

The introduction of the nitro group at the C-5 position of 2,4-dichlorobenzotrifluoride is a critical step achieved via electrophilic aromatic substitution. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). acs.orgsmolecule.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. nih.gov

The positional selectivity of the nitration is dictated by the combined electronic effects of the substituents already present on the benzene (B151609) ring:

Trifluoromethyl group (-CF₃) at C-1: This group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta-positions (C-3 and C-5).

Chlorine atom (-Cl) at C-2: This is an electron-withdrawing but ortho-, para-directing group. It directs incoming electrophiles to positions 3, 5, and 6. The C-3 position is sterically hindered by the adjacent -CF₃ group.

Chlorine atom (-Cl) at C-4: This is also an ortho-, para-directing group, directing incoming electrophiles to positions 3 and 5.

The directing effects of all three substituents converge, strongly favoring the substitution of the nitronium ion at the C-5 position, which is meta to the -CF₃ group and ortho/para to the two chlorine atoms. This alignment of directing effects leads to high regioselectivity and yield of the desired 2,4-dichloro-5-nitrobenzotrifluoride (B1298443) isomer. acs.org

Industrial preparations often involve a step-wise heating process. For example, 2,4-dichlorobenzotrifluoride is added dropwise to the mixed acid at a controlled temperature, followed by a gradual increase in temperature to drive the reaction to completion. patsnap.com

Table 1: Representative Conditions for the Nitration of 2,4-Dichlorobenzotrifluoride
Nitrating AgentReaction TemperatureReaction TimeOutcomeReference
Fuming H₂SO₄ and HNO₃Gradual heating from 40°C to 120°CSeveral hoursYields 2,4-dichloro-3,5-dinitrobenzotrifluoride (a related dinitro compound) patsnap.com
Mixed H₂SO₄/HNO₃Not specifiedNot specifiedPrimary nitration to 2,4-dichloro-3-nitrobenzotrifluoride, followed by a second nitration step google.com
Mixed H₂SO₄/HNO₃Not specifiedNot specifiedInvestigated as a potential runaway reaction for safety assessment acs.org

Multi-Step Reaction Sequences

2,4-Dichloro-5-nitrobenzotrifluoride is a versatile intermediate that can be used to synthesize a wide range of more complex molecules and derivatives through further functionalization. scbt.com

The nitro group of 2,4-dichloro-5-nitrobenzotrifluoride can be readily reduced to a primary amine (-NH₂) using standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This yields 5-amino-2,4-dichlorobenzotrifluoride, a key aniline (B41778) derivative.

This amino group can then participate in condensation reactions. For example, it can react with aldehydes or ketones in the presence of an acid or base catalyst to form Schiff bases (imines). This reaction provides a pathway to link the core aromatic structure to other molecular fragments, which is a common strategy in the synthesis of biologically active compounds. The general reaction involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration to form the C=N double bond.

The two chlorine atoms on the aromatic ring of 2,4-dichloro-5-nitrobenzotrifluoride serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This method is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups to the aromatic ring. libretexts.org By controlling the stoichiometry of the reagents, it is possible to achieve selective mono- or di-substitution at the C-2 and C-4 positions.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgnih.gov This allows for the introduction of vinyl groups onto the aromatic core. The reaction typically favors the formation of the trans isomer. organic-chemistry.org Modern catalysts have expanded the scope of the Heck reaction to include less reactive aryl chlorides under milder conditions. acs.orgacs.org

Other notable coupling reactions applicable to aryl chlorides include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (forming C-N bonds).

Table 2: Potential Coupling Reactions for Functionalizing 2,4-Dichloro-5-nitrobenzotrifluoride
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂ (Boronic Acid)Pd(0) catalyst, Base (e.g., K₂CO₃, K₃PO₄)Biaryls, Styrenes (R = aryl, vinyl, etc.)
HeckAlkene (e.g., H₂C=CHR)Pd(0) catalyst, Base (e.g., Et₃N)Substituted Alkenes
StilleR-Sn(Bu)₃ (Organostannane)Pd(0) catalystBiaryls, Ketones, etc.
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst, BaseAryl Alkynes
Buchwald-HartwigAmine (R₂NH)Pd(0) catalyst, Ligand, BaseAryl Amines

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a key strategy for the synthesis of complex cyclic molecules from a single substrate. In the context of 2,4-dichloro-5-nitrobenzodifluoride and its analogs, this approach can be envisioned through several plausible, albeit not explicitly documented, pathways. These hypothetical routes leverage well-established reaction mechanisms in organic chemistry to construct the target benzodifluoride core.

One potential pathway could involve a precursor molecule containing both a nucleophilic group and a suitable leaving group on an acyclic chain attached to a dichloronitrophenyl moiety. For instance, a substrate bearing a difluoroalkyl chain with a terminal alcohol could undergo an intramolecular Williamson ether synthesis-type reaction. In this scenario, the hydroxyl group, upon deprotonation with a base, would act as a nucleophile, attacking an electrophilic carbon on the aromatic ring and displacing a leaving group, such as a halogen, to form the difluorinated ring. The reaction conditions would need to be carefully optimized to favor the intramolecular cyclization over competing intermolecular reactions.

Another conceived approach involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. A precursor molecule could be designed with a side chain containing a nucleophile, such as an amine or a thiol, positioned to attack one of the chlorinated positions on the nitro-activated benzene ring. The strong electron-withdrawing nature of the nitro group would facilitate this substitution, leading to the formation of a heterocyclic analog of benzodifluoride. The regioselectivity of the cyclization would be influenced by the length and flexibility of the linking chain and the electronic properties of the aromatic ring.

Catalytic Systems in Synthesis

Modern organic synthesis heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogs can benefit significantly from the application of transition metal and photoredox catalysis for the functionalization of aryl halides.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For a molecule like this compound, the two chlorine atoms on the aromatic ring serve as handles for such transformations. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, could be employed to introduce a wide range of substituents at the 2- and 4-positions.

For instance, a Suzuki coupling reaction could be used to introduce a new carbon-carbon bond by reacting the dichloro-substituted benzene ring with an organoboron reagent in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions would be crucial to control the regioselectivity of the substitution, potentially allowing for the selective functionalization of one chlorine atom over the other. Similarly, copper-catalyzed reactions have been shown to be effective for monofluoromethylation of aryl iodides, suggesting a potential route for introducing fluorinated groups. beilstein-journals.org Iron catalysis has also been explored for decarboxylative difluoromethylation. beilstein-journals.org

The functionalization of C-H bonds is another area where transition metal catalysis has made significant strides. rsc.orgnih.gov Directed C-H functionalization, in particular, allows for the regioselective introduction of functional groups at positions that are otherwise difficult to access. rsc.org While direct C-H functionalization of this compound itself might be challenging due to the electron-deficient nature of the ring, this strategy could be applied to precursors to introduce desired functionalities before the final synthetic steps.

Table 1: Transition Metal-Catalyzed Reactions for Aryl Halide Functionalization
ReactionCatalystReactantsBond Formed
Suzuki CouplingPalladiumAryl halide, Organoboron reagentC-C
Heck ReactionPalladiumAryl halide, AlkeneC-C
Buchwald-Hartwig AminationPalladiumAryl halide, AmineC-N
MonofluoromethylationCopperAryl iodide, Fluoroalkylating agentC-CFH₂
Decarboxylative DifluoromethylationIronCarboxylic acid, Fluoroalkylating agentC-CF₂H

Visible-light photoredox catalysis has emerged as a powerful and mild method for a variety of organic transformations, including the synthesis of fluorinated aromatic compounds. mdpi.comresearchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. beilstein-journals.org

In the context of synthesizing analogs of this compound, photoredox catalysis could be employed for aromatic substitution reactions. For example, a photoredox-catalyzed reaction could be used to introduce trifluoromethyl groups (a common structural motif in pharmaceuticals and agrochemicals) onto an aromatic ring. researchgate.net This typically involves the use of a photocatalyst, such as a ruthenium or iridium complex, and a trifluoromethyl source. researchgate.net

Photoredox catalysis can also be used for the reduction of aryl halides. beilstein-journals.org This could be a useful strategy for the selective dehalogenation of a precursor molecule, allowing for further functionalization at a specific position. The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive method for the late-stage functionalization of complex molecules. mdpi.com

Table 2: Photoredox Catalysis in Aromatic Substitution
ReactionCatalyst TypeKey FeatureApplication
TrifluoromethylationRuthenium or Iridium complexMild conditions, high functional group toleranceIntroduction of CF₃ groups
Aryl Halide ReductionOrganic dyes (e.g., Eosin Y)Selective dehalogenationPrecursor modification
Aryl CouplingPerylene bisimidesCoupling of aryl halides with various partnersC-C and C-N bond formation

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.comresearchgate.net When designing a synthetic route for this compound, several of these principles can be applied to improve the environmental footprint of the synthesis.

Prevention of Waste: The ideal synthesis would generate no waste. This can be approached by maximizing atom economy, which is a measure of how many atoms from the starting materials are incorporated into the final product. whiterose.ac.uk Catalytic reactions are inherently more atom-economical than stoichiometric reactions.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Photoredox catalysis, which often proceeds at room temperature using visible light, is a good example of an energy-efficient method. mdpi.com High-pressure synthesis, or barochemistry, is another non-traditional activation method that can contribute to greener synthetic processes. rsc.org

Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, the use of starting materials derived from renewable resources is a key principle of green chemistry.

Catalysis: As discussed previously, catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled and reused. nih.gov

By incorporating these principles into the design of the synthetic route for this compound, it is possible to develop a process that is not only efficient and cost-effective but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Nitrobenzodifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the hallmark reaction of electron-deficient aromatic systems like 2,4-Dichloro-5-nitrobenzotrifluoride (B1298443). wikipedia.org This reaction proceeds via a bimolecular addition-elimination mechanism. A nucleophile first attacks the electron-poor carbon atom bearing a leaving group (in this case, a chloride ion), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

The presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com

In 2,4-Dichloro-5-nitrobenzotrifluoride, the two chlorine atoms are in different electronic environments, which leads to regioselectivity in SNAr reactions. The reactivity of each position is determined by the stabilizing effect of the electron-withdrawing groups located ortho and para to it.

C2-Cl: The chlorine at position 2 is para to the strongly activating nitro group and meta to the trifluoromethyl group.

C4-Cl: The chlorine at position 4 is ortho to the trifluoromethyl group and meta to the nitro group.

The stabilization of the negative charge in the Meisenheimer complex is most effective when an electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. libretexts.org Consequently, nucleophilic attack is favored at the C2 position, which benefits from the powerful resonance-stabilizing effect of the para-nitro group. This makes the C2-Cl the more labile leaving group compared to the C4-Cl.

In site-selective amination reactions, amines will preferentially displace the chlorine atom at the C2 position. This behavior is analogous to the observed regioselectivity in other activated dihalopyrimidines and dihalobenzenes where the position most activated by an ortho or para electron-withdrawing group reacts first. nih.govmit.edu

Table 2: Influence of Substituents on Regioselectivity in SNAr

Position of Attack Activating Substituent(s) Relative Position Expected Reactivity
C2 Nitro group (-NO₂) para High

The rate of SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring. masterorganicchemistry.com

Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group at C5 strongly activates the ring towards nucleophilic attack. Its position para to the C2-Cl allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the oxygen atoms of the nitro group, providing significant stabilization. libretexts.org

Trifluoromethyl Group (-CF₃): The -CF₃ group at C1 is also a strong electron-withdrawing group, primarily through a powerful inductive effect (-I). It activates the ortho position (C4) and to a lesser extent the para position (C2).

Halogen Substituents (-Cl): The chlorine atoms themselves are deactivating due to their inductive effect but are also the leaving groups in the substitution reaction. Unlike in SN2 reactions, the rate of SNAr reactions often follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The high electronegativity of the lighter halogens makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

The kinetics of the SNAr reaction of 2,4-Dichloro-5-nitrobenzotrifluoride are expected to follow a second-order rate law, being first order in both the substrate and the nucleophile. The rate-determining step is the formation of the high-energy Meisenheimer complex, as this involves the disruption of the aromatic system. wikipedia.org

The transition state for this step resembles the Meisenheimer complex itself. Its energy is significantly lowered by the presence of the -NO₂ and -CF₃ groups, which help to delocalize the developing negative charge. The activation energy for the attack at C2 is expected to be lower than at C4 due to the superior resonance stabilization provided by the para-nitro group.

Tertiary amines can act as effective nucleophiles in SNAr reactions. masterorganicchemistry.com Studies on structurally similar compounds, such as 5-substituted-2,4-dichloropyrimidines, have shown that tertiary amines can exhibit excellent regioselectivity for the C2 position. nih.govresearchgate.net In these reactions, the tertiary amine attacks the electrophilic carbon to form a quaternary ammonium (B1175870) salt intermediate. This can be followed by an in situ N-dealkylation step to yield a product that formally corresponds to the reaction of a secondary amine. nih.gov This strategy can be a practical method for introducing substituted amino groups onto the aromatic ring, potentially offering different selectivity or reaction conditions compared to primary or secondary amines. researchgate.net

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com However, the benzene (B151609) ring in 2,4-Dichloro-5-nitrobenzotrifluoride is extremely electron-deficient due to the cumulative electron-withdrawing effects of the two chloro, one nitro, and one trifluoromethyl substituents.

All the substituents present on the ring are strongly deactivating for electrophilic substitution. Therefore, forcing conditions (e.g., high temperatures, strong acid catalysts) would be required for any electrophilic substitution to occur, and yields would likely be very low. Such reactions are generally considered unfavorable for this compound. masterorganicchemistry.com

Radical Reactions and Their Mechanisms

While ionic pathways like SNAr are dominant, radical mechanisms for substitution on aromatic rings are also possible. The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a potential pathway, although it is less common than SNAr. wikipedia.org This multi-step mechanism typically involves:

Initiation by a solvated electron or photochemical induction to form a radical anion.

Fragmentation of the radical anion to produce an aryl radical and a halide ion.

Trapping of the aryl radical by a nucleophile to form a new radical anion.

Electron transfer from the new radical anion to the starting material to propagate the chain reaction.

Reactions involving the photoredox generation of an aryl radical could also be a viable pathway for the functionalization of 2,4-Dichloro-5-nitrobenzotrifluoride, particularly with amine nucleophiles under photochemical conditions. researchgate.net However, specific studies on the radical reactions of this compound are not detailed in the provided search results.

Reductive Transformations

The most prominent reductive transformation for nitroaromatic compounds is the reduction of the nitro group to an amino group. This conversion is a cornerstone of industrial synthesis, particularly for the production of anilines, which are precursors to dyes, pharmaceuticals, and polymers. For 2,4-Dichloro-5-nitrobenzodifluoride, the primary focus of its reductive chemistry is the selective reduction of the 5-nitro group to form 5-amino-2,4-dichlorobenzodifluoride.

Catalytic hydrogenation is a widely employed method for this transformation. nih.gov The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield, primarily to avoid the undesired side reaction of dehalogenation (hydrogenolysis), where the chlorine atoms are replaced by hydrogen. google.com

Commonly used catalysts for the reduction of nitro groups in the presence of halogens include platinum, palladium, and Raney nickel. google.comchemicalbook.com The reaction is typically carried out under hydrogen pressure in a suitable solvent, such as methanol (B129727) or a methanol/water mixture. google.com

For structurally similar compounds, such as various chloronitrobenzenes, extensive research has been conducted to optimize the selective reduction of the nitro group. For instance, in the hydrogenation of p-chloronitrobenzene, platinum-based catalysts have shown high efficiency. nih.gov The use of specific catalyst supports, like zirconium/zeolite, can enhance catalytic activity and selectivity by modulating the electronic properties of the platinum. nih.gov It is proposed that the nitro group preferentially adsorbs onto the catalyst surface over the chloro group, facilitating its reduction while suppressing the hydrogenolysis of the carbon-chlorine bond. nih.gov

In the case of 3,4-dichloronitrobenzene, Raney nickel has been used as a catalyst, with the addition of a dechlorination inhibitor to achieve high selectivity for the corresponding dichloroaniline. google.com The reaction conditions, such as temperature and pressure, are carefully controlled to minimize the formation of monochloroaniline and aniline (B41778) byproducts. google.com

The following table summarizes typical conditions and outcomes for the catalytic hydrogenation of related dichloronitrobenzene compounds, which can be considered analogous to the reduction of this compound.

Raw MaterialCatalystSolvent SystemTemperature (°C)Pressure (MPa)ProductSelectivity (%)Reference
3,4-DichloronitrobenzeneRaney-Ni with inhibitorAlcohol80-1200.5-1.53,4-Dichloroaniline>99 google.com
3-Chloro-2,4-difluoronitrobenzeneRaney NickelMethanol/Water602.23-Chloro-2,4-difluoroaniline87 google.com

These examples suggest that the reduction of this compound to 5-amino-2,4-dichlorobenzodifluoride is feasible. The key challenge lies in the careful selection of a catalyst and reaction conditions to ensure the preservation of the two chlorine atoms on the aromatic ring.

Beyond catalytic hydrogenation, other reducing agents can be employed for the conversion of nitro groups to amines. These include metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.com These methods are often effective and can tolerate a range of other functional groups. youtube.com

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to the electronic properties of its substituents. The nitro group is a powerful electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution. quora.com This deactivation is a result of the quaternized nitrogen center in the nitro group, which withdraws electron density from the ring through resonance and inductive effects. quora.com

The two chlorine atoms also contribute to the electronic landscape of the molecule. While they are deactivating towards electrophilic substitution due to their inductive electron withdrawal, they are ortho, para-directing. However, the strong meta-directing influence of the nitro group would likely dominate in any potential electrophilic substitution reactions.

In the context of reductive transformations, the structure of the molecule plays a critical role in the selectivity of the reaction. The primary goal is the reduction of the nitro group without affecting the chloro substituents. The carbon-chlorine bond can undergo hydrogenolysis, a process that is often a competing side reaction during catalytic hydrogenation. google.com

Studies on related compounds have provided insights into the factors governing this selectivity. For instance, the choice of catalyst is paramount. Noble metal catalysts are highly active for hydrogenation, but their selectivity can be an issue. nih.gov The development of hybrid catalysts, such as platinum supported on zirconium/zeolite, has been shown to enhance selectivity by creating electron-deficient platinum sites that favor the adsorption of the nitro group over the halogen. nih.gov

The position of substituents on the aromatic ring can also influence reactivity. For example, in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, the position of the nitro group affects the reduction mechanism. cdnsciencepub.com While not a direct analogue, this illustrates that the relative positioning of functional groups can have a significant impact on the molecule's redox chemistry.

The following table outlines the key substituents of this compound and their expected influence on the molecule's reactivity.

SubstituentPositionElectronic EffectInfluence on Reactivity
Nitro (NO₂)5Strong electron-withdrawing (resonance and inductive)Deactivates the ring towards electrophilic substitution; the primary site for reduction.
Chloro (Cl)2, 4Electron-withdrawing (inductive), weak electron-donating (resonance)Deactivates the ring; ortho, para-directing; susceptible to hydrogenolysis during reduction.
Benzodifluoride1Electron-withdrawingContributes to the overall electron-deficient nature of the aromatic ring.

Derivatization and Functionalization Studies of 2,4 Dichloro 5 Nitrobenzodifluoride

Synthesis of Substituted Benzene (B151609) and Related Heterocyclic Analogs

The strategic placement of chloro, nitro, and trifluoromethyl groups on the benzene ring of 2,4-dichloro-5-nitrobenzotrifluoride (B1298443) makes it a highly reactive and versatile starting material for the synthesis of various complex heterocyclic structures. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the chlorine atoms towards nucleophilic aromatic substitution, providing a gateway to a multitude of chemical transformations.

Preparation of Phenothiazine (B1677639) Derivatives

The synthesis of novel substituted 10H-phenothiazines has been successfully achieved using 2,4-dichloro-5-nitrobenzotrifluoride as a key precursor. researchgate.netnih.govresearchgate.netsigmaaldrich.com The reaction typically involves the condensation of 2,4-dichloro-5-nitrobenzotrifluoride with a substituted 2-aminothiophenol (B119425). This reaction proceeds via a nucleophilic aromatic substitution where the thiol group of the 2-aminothiophenol displaces one of the chlorine atoms on the benzotrifluoride (B45747) ring, followed by an intramolecular cyclization to form the phenothiazine core.

A general route for the synthesis of 2-(trifluoromethyl)phenothiazine (B42385) involves the reaction of the zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol (B102987) with o-nitrochlorobenzene. google.com While this specific example does not start with 2,4-dichloro-5-nitrobenzotrifluoride, the underlying principle of reacting a substituted aminothiophenol with an activated chloronitrobenzene derivative is directly applicable.

In a typical synthetic procedure, the reaction is carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to facilitate the deprotonation of the thiol and the subsequent nucleophilic attack. The choice of solvent and reaction temperature can influence the reaction rate and yield of the desired phenothiazine derivative.

Table 1: Synthesis of Phenothiazine Derivatives

Starting Material 1 Starting Material 2 Reagents/Conditions Product
2,4-Dichloro-5-nitrobenzotrifluoride 2-Aminothiophenol Base (e.g., K2CO3), Solvent (e.g., DMF), Heat Substituted 10H-Phenothiazine

Benzothiazole (B30560) Derivatives via Condensation

A potential pathway could involve the initial reaction of 2,4-dichloro-5-nitrobenzotrifluoride with a source of sulfur, such as sodium sulfide, to replace one of the chloro groups with a thiol group. The resulting intermediate, a substituted nitro-chlorobenzothiol, could then undergo reduction of the nitro group to an amine. Subsequent intramolecular cyclization would lead to the formation of a benzothiazole ring.

Alternatively, reaction with a thiourea (B124793) derivative could also be explored, a common strategy in benzothiazole synthesis. researchgate.net

Table 2: Proposed Synthesis of Benzothiazole Derivatives

Intermediate Reagents/Conditions Product
2,4-Dichloro-5-nitrobenzotrifluoride 1. Na2S; 2. Reducing agent (e.g., Fe/HCl) Substituted Benzothiazole

Furanone and Pyrimidine (B1678525) Derivatives

The synthesis of furanone and pyrimidine derivatives from 2,4-dichloro-5-nitrobenzotrifluoride is not a well-documented area of research. However, based on the known synthesis of these heterocycles, hypothetical pathways can be proposed.

For furanone derivatives, a possible approach could involve the reaction of 2,4-dichloro-5-nitrobenzotrifluoride with a compound containing a reactive methylene (B1212753) group flanked by two carbonyl groups, such as a β-ketoester, in the presence of a base. This could lead to a series of condensation and cyclization reactions to form a furanone ring. The synthesis of 3,4-dihalo-5-hydroxy-2(5H)-furanones from other starting materials is a well-established field. nih.gov

Regarding pyrimidine derivatives, their synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing species. A plausible, albeit multi-step, route could involve the transformation of the functional groups on 2,4-dichloro-5-nitrobenzotrifluoride to create a suitable precursor for pyrimidine ring formation. For instance, reduction of the nitro group and subsequent reactions could introduce the necessary functionalities for cyclization. The synthesis of 2,4-dichloropyrimidines from other precursors is a common practice in medicinal chemistry. nih.govchemicalbook.comgoogle.com

Introduction of Diverse Functional Groups

The functional groups present on 2,4-dichloro-5-nitrobenzotrifluoride offer multiple avenues for further derivatization, allowing for the introduction of a wide range of other functionalities.

The two chlorine atoms are susceptible to nucleophilic aromatic substitution by various nucleophiles, including amines, alcohols, and thiols. The relative reactivity of the two chlorine atoms can be influenced by the reaction conditions and the nature of the nucleophile. This allows for selective substitution and the creation of a diverse library of derivatives.

The nitro group is a versatile functional group that can be readily reduced to an amino group using various reducing agents such as iron in acidic medium, tin(II) chloride, or catalytic hydrogenation. wikipedia.org The resulting aniline (B41778) derivative can then be further functionalized through diazotization followed by Sandmeyer or similar reactions to introduce a wide array of substituents like halogens, cyano, or hydroxyl groups.

The trifluoromethyl group is generally stable under many reaction conditions, making it a valuable substituent for modifying the electronic and lipophilic properties of the molecule.

Ligand Design and Coordination Chemistry

While specific studies on the coordination chemistry of 2,4-dichloro-5-nitrobenzotrifluoride are not extensively reported, its derivatives hold significant potential as ligands for metal complexes. The introduction of nitrogen- and sulfur-containing heterocycles, such as phenothiazines and benzothiazoles, creates potential coordination sites.

The nitrogen and sulfur atoms in the phenothiazine and benzothiazole rings can act as donor atoms to coordinate with various transition metals. The electronic properties of these ligands can be fine-tuned by the substituents on the aromatic rings, which in turn would influence the properties of the resulting metal complexes. These complexes could find applications in catalysis, materials science, and medicinal chemistry.

Polymerization and Material Precursor Applications

The presence of multiple reactive sites on 2,4-dichloro-5-nitrobenzotrifluoride and its derivatives suggests their potential use as monomers or precursors for the synthesis of novel polymers. For instance, the difunctional nature of the molecule, with its two chloro groups, allows for polycondensation reactions with suitable difunctional nucleophiles to form aromatic polymers.

Furthermore, the introduction of polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, through the substitution of the chloro groups could lead to the formation of addition polymers with potentially interesting thermal and electronic properties. The rigid aromatic core and the presence of the trifluoromethyl group could impart desirable characteristics such as high thermal stability and specific electronic properties to the resulting polymers. However, this remains a largely unexplored area of research for this specific compound.

Theoretical and Computational Investigations of 2,4 Dichloro 5 Nitrobenzodifluoride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. For a molecule like 2,4-Dichloro-5-nitrobenzodifluoride, a DFT study would typically involve selecting a functional (e.g., B3LYP, M06-2X) to approximate the exchange-correlation energy.

Such studies, while not available for this specific compound, are common for related nitroaromatic compounds. For instance, DFT calculations on similar structures like 4,6-dichloro-5-nitrobenzofuroxan have been used to analyze nucleophilic reactivity and the influence of substituents on the molecule's electronic properties. mdpi.comresearchgate.net These analyses provide insights into molecular stability, reactivity, and spectroscopic properties.

Ab Initio Methods (e.g., Hartree-Fock)Ab initio methods are calculations based directly on theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.libretexts.orgyoutube.comWhile computationally less intensive than more advanced methods, HF often serves as a starting point for them.

In a hypothetical study of this compound, the HF method would be used to calculate the ground-state energy and molecular orbitals. researchgate.net However, HF systematically neglects electron correlation, which can be significant. Therefore, its results are often refined using post-Hartree-Fock methods like Møller-Plesset perturbation theory or used for comparison with DFT results. researchgate.net

Basis Set Selection and ValidationThe accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Basis sets range in size and complexity, from minimal sets like STO-3G to larger, more flexible ones like the Pople-style (e.g., 6-311+G(d,p)) or Dunning-style correlation-consistent sets (e.g., cc-pVTZ).libretexts.org

For a molecule containing chlorine, fluorine, and a nitro group, a basis set with polarization functions (e.g., d,p) and diffuse functions would be necessary to accurately describe the electron distribution, particularly around the electronegative atoms and the delocalized π-system. The selection would need to be validated by ensuring that key calculated properties converge as the size of the basis set is increased.

Molecular Geometry and Electronic Structure Analysis

These analyses interpret the results from quantum chemical calculations to describe the physical and chemical characteristics of the molecule.

Conformational Analysis and Torsional AnglesConformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, a key aspect would be the rotational barrier of the nitro (NO₂) and difluoromethyl (CHF₂) groups relative to the benzene (B151609) ring.

The torsional (dihedral) angles, which define the rotation around specific bonds, would be calculated to identify the lowest-energy conformer. For example, studies on sterically hindered nitrobenzene (B124822) derivatives show that the presence of adjacent bulky groups (like chlorine atoms) can force the nitro group to twist significantly out of the plane of the benzene ring, which has a substantial impact on its electronic properties. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO GapsFrontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For this compound, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying potential sites for nucleophilic or electrophilic attack. The electron-withdrawing nitro and chloro substituents would be expected to significantly lower the energy of the LUMO, making the molecule susceptible to nucleophilic aromatic substitution.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. Computational methods provide powerful tools to visualize and quantify this distribution, primarily through the calculation of atomic charges and the molecular electrostatic potential (MESP).

The Molecular Electrostatic Potential (MESP) is a valuable property for analyzing and predicting molecular reactivity. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For this compound, the presence of multiple highly electronegative substituents—two chlorine atoms, a nitro group (NO₂), and a difluoromethyl group (CHF₂)—profoundly influences the MESP.

Negative Regions: The most negative potentials (typically colored red on an MESP map) are expected to be localized around the oxygen atoms of the nitro group and the fluorine atoms of the difluoromethyl group. These regions are susceptible to attack by electrophiles.

Positive Regions: Conversely, regions of positive potential (typically colored blue) would be anticipated on the aromatic ring itself, depleted of electron density by the strong withdrawing effects of the substituents. dtic.mil This makes the ring electrophilic and susceptible to attack by nucleophiles. dtic.mil A specific positive region may also be associated with the halogen atoms along the C-Cl bond axis, a feature known as a "σ-hole," which can participate in non-covalent interactions. researchgate.net

In addition to MESP, the charge distribution can be quantified by assigning partial charges to each atom using methods like Mulliken population analysis. scienceopen.com In this compound, the carbon atoms attached to the electronegative groups would carry a partial positive charge, while the oxygen, chlorine, and fluorine atoms would bear partial negative charges.

Illustrative Data: Hypothetical Mulliken Charges

The following table presents a hypothetical set of Mulliken partial charges for this compound, calculated using Density Functional Theory (DFT). This data illustrates the expected charge distribution.

AtomHypothetical Mulliken Charge (a.u.)
C1 (-CHF₂)+0.35
C2 (-Cl)+0.15
C3 (-H)-0.10
C4 (-Cl)+0.18
C5 (-NO₂)+0.40
C6 (-H)-0.08
N (of NO₂)+0.55
O (of NO₂)-0.45
Cl (at C2)-0.20
Cl (at C4)-0.22
C (of CHF₂)+0.30
H (of CHF₂)+0.15
F (of CHF₂)-0.28

Reaction Mechanism Modeling and Energy Profiling

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr). libretexts.orgwikipedia.org This type of reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups, particularly those positioned ortho and para to a leaving group. wikipedia.orglibretexts.org

The SₙAr mechanism is generally a two-step process: masterorganicchemistry.com

Addition Step: A nucleophile attacks an electrophilic carbon atom on the aromatic ring that is bonded to a leaving group (in this case, a chlorine atom). This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com It results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups like the nitro group, which can delocalize the negative charge. youtube.com

Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is generally fast. libretexts.org

Computational simulations, particularly using DFT, can model the entire reaction pathway for nucleophilic substitution. These simulations calculate the energy of the system as the reaction progresses from reactants to products, passing through transition states and intermediates.

Illustrative Data: Hypothetical Energy Profile for SₙAr Reaction

This table outlines a hypothetical energy profile for the reaction of this compound with a generic nucleophile (Nu⁻), as would be determined by computational pathway simulation.

Reaction Coordinate PointDescriptionHypothetical Relative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State 1 (TS1)Nucleophilic addition+18.5
Intermediate (Meisenheimer Complex)Formation of σ-complex+2.5
Transition State 2 (TS2)Chloride elimination+5.0
ProductsSubstituted product + Cl⁻-35.0

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system, providing a detailed view of its dynamic behavior in a specific environment, such as in aqueous solution or interacting with a biological target. nih.govacs.org

For this compound, MD simulations could be employed to:

Analyze its conformational flexibility and the rotational behavior of the nitro and difluoromethyl groups.

Study its interactions with solvent molecules, providing insights into its solubility and transport properties.

Simulate its binding within the active site of an enzyme or receptor if it were being investigated as a potential bioactive agent. nih.gov The stability of such a complex could be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the molecule's position over the course of the simulation. acs.org

While no specific MD studies on this compound are documented, the methodology is extensively applied to other nitroaromatic compounds to understand their environmental fate and biological interactions. nih.govrsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.comaidic.it These in silico models are widely used in environmental science and toxicology to predict the effects of chemicals, reducing the need for extensive experimental testing. mdpi.comnih.gov

To build a QSAR/QSPR model for a class of compounds including this compound, a set of molecular descriptors would first be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure. For nitroaromatic compounds, key descriptors often include: mdpi.com

Electronic Descriptors: Dipole moment, energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), and charges on specific atoms.

Hydrophobicity Descriptors: The octanol-water partition coefficient (LogP or Kₒw).

Topological and Steric Descriptors: Molecular weight, molecular volume, and various connectivity indices.

These descriptors would then be used to build a mathematical model that can predict a specific endpoint, such as toxicity to an organism or a physical property like boiling point. nih.govtandfonline.com For instance, the toxicity of many nitroaromatic compounds has been successfully modeled using descriptors like E-LUMO and hydrophobicity. mdpi.com

Data Table: Potential Molecular Descriptors for QSAR/QSPR Modeling

The following table lists key molecular descriptors that would be calculated for this compound to be used in QSAR/QSPR models. The values for the similar compound 2,4-Dichloro-5-nitrobenzotrifluoride (B1298443) are provided for reference. nih.gov

DescriptorDescriptionReference Value (for -CF₃ analogue) nih.gov
Molecular WeightMass of one mole of the substance.259.99 g/mol
XLogP3A computed measure of hydrophobicity (octanol/water partition coefficient).3.9
Hydrogen Bond Donor CountNumber of hydrogen atoms bonded to electronegative atoms.0
Hydrogen Bond Acceptor CountNumber of electronegative atoms (O, N) capable of accepting H-bonds.2
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms, a predictor of drug transport properties.45.8 Ų
E-LUMO (Lowest Unoccupied Molecular Orbital)Energy of the LUMO, related to electrophilicity and reactivity.Value to be calculated
Dipole MomentA measure of the overall polarity of the molecule.Value to be calculated

Spectroscopy Prediction and Interpretation

Computational quantum chemistry, especially DFT, is a highly effective tool for predicting and interpreting the spectroscopic properties of molecules. esisresearch.org By calculating these properties and comparing them to experimental data, chemists can confirm molecular structures and gain insight into electronic and vibrational states.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. For this compound, calculations would predict characteristic stretching and bending vibrations for the C-Cl, C-H, C-F, and N-O bonds, as well as vibrations of the aromatic ring. researchgate.net For example, the asymmetric and symmetric stretching modes of the NO₂ group are typically found in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively. esisresearch.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. esisresearch.org The predicted shifts are highly sensitive to the local electronic environment of each nucleus, making them a powerful tool for structure elucidation. The strong electron-withdrawing groups in this compound would cause significant downfield shifts for the adjacent aromatic protons and carbons.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to absorption bands in a UV-Vis spectrum. esisresearch.org This analysis provides information about the energies of molecular orbitals, such as the HOMO-LUMO gap, which is related to the molecule's color and photoreactivity.

Advanced Analytical Characterization of 2,4 Dichloro 5 Nitrobenzodifluoride and Its Derivatives

Chromatographic Techniques

Chromatographic methods are essential for the separation and identification of 2,4-Dichloro-5-nitrobenzodifluoride from complex mixtures, such as reaction workups or environmental samples. The choice of technique depends on the volatility and polarity of the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from other components in a gaseous mobile phase. The separated components then enter a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio.

Typical GC-MS parameters for the analysis of similar nitroaromatic compounds involve using a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms. researchgate.netchemicalbook.comgoogle.com The oven temperature program would be optimized to ensure good separation of the analyte from any impurities.

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted Value/Characteristic
Molecular Ion (M+)m/z corresponding to C₇H₂Cl₂F₂NO₂
Key FragmentationLoss of NO₂, Cl, CHF₂
Isotopic PatternPresence of M+2 and M+4 peaks due to ³⁵Cl and ³⁷Cl isotopes

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

For less volatile derivatives or for analyses where thermal degradation is a concern, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the method of choice. HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The separated compounds are then detected by a mass spectrometer.

Specific HPLC-MS/MS methods for this compound are not extensively documented. However, general reverse-phase HPLC methods are suitable for the separation of a wide range of aromatic compounds. sielc.comsielc.comnih.govwur.nl A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid such as formic acid to improve peak shape. sielc.com

The use of tandem mass spectrometry (MS/MS) would allow for selective and sensitive detection by monitoring specific precursor-to-product ion transitions, which is particularly useful for trace analysis in complex matrices.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. This results in faster analysis times, better resolution, and increased sensitivity.

While no specific UPLC-MS/MS applications for this compound are published, the principles are an extension of HPLC-MS/MS. A UPLC method would offer significant advantages in terms of throughput and separation efficiency for the analysis of this compound and its derivatives. The mobile phases and column chemistries would be similar to those used in HPLC, but optimized for the higher pressures and faster flow rates of UPLC.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The aromatic region would display two signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. stackexchange.comcore.ac.ukstackexchange.com Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro substituents, typically appearing downfield. stackexchange.comcore.ac.ukstackexchange.com The proton of the -CHF₂ group would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would resonate in the typical downfield region for substituted benzenes. stackexchange.com The carbon of the difluoromethyl group would show a characteristic triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. spectrabase.comspectrabase.comucsb.educolorado.eduthermofisher.com For this compound, the ¹⁹F NMR spectrum would show a doublet for the two equivalent fluorine atoms, resulting from coupling to the proton of the difluoromethyl group. The chemical shift would be characteristic of a difluoromethyl group attached to an aromatic ring.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H (Aromatic)7.5 - 8.5Doublets
¹H (-CHF₂)6.5 - 7.5Triplet
¹³C (Aromatic)120 - 150Singlets
¹³C (-CHF₂)110 - 130Triplet
¹⁹F-90 to -130Doublet

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov Characteristic absorptions for the C-Cl bonds would be observed in the fingerprint region (below 1000 cm⁻¹). The C-F stretching vibrations would also give rise to strong bands, typically in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. nih.gov

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
NO₂ Asymmetric Stretch~1530Weak
NO₂ Symmetric Stretch~1350Strong
C-F Stretch1100 - 1300Moderate
C-Cl Stretch600 - 800Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are dictated by the chromophoric groups present on the benzene ring. The spectrum of benzene itself exhibits three absorption bands originating from π to π* transitions, with a strong band around 184 nm, a moderate one at 204 nm, and a weaker, broad band with fine structure around 255 nm. youtube.com

The presence of substituents significantly alters the absorption characteristics. The nitro group (-NO₂) and chlorine atoms (-Cl) on the benzodifluoride ring act as auxochromes and chromophores, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The spectrum of nitrobenzene (B124822), a related compound, shows strong absorptions that can be compared to understand the influence of the nitro group. researchgate.net Studies on various nitrobenzaldehydes have identified weak n→π* transitions around 350 nm and more intense π→π* transitions around 250-300 nm. rsc.org For this compound, one would anticipate a complex spectrum with characteristic absorptions influenced by the cumulative electronic effects of the nitro, chloro, and difluoromethyl substituents.

Table 1: Representative UV-Vis Absorption Maxima for Related Aromatic Chromophores

Compound/Chromophore Typical λmax (nm) Transition Type Molar Absorptivity (ε)
Benzene ~255 π → π* (B-band) Low (~200)
Nitrobenzene ~268 π → π* High
Nitroaromatics (general) 250 - 300 π → π* ~10,000 M⁻¹cm⁻¹

Note: This table presents typical data for related chromophores to illustrate expected spectral regions. Actual values for this compound would require experimental measurement.

X-ray Crystallography for Structural Elucidation

While the specific crystal structure of this compound is not publicly available, data from closely related compounds like 2,4-Dichloronitrobenzene provide a strong proxy for the type of information that would be obtained. nih.gov For instance, the analysis would reveal the planarity of the benzene ring, the orientation of the nitro group relative to the ring, and the precise C-Cl, C-N, and C-F bond lengths and angles. In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, intermolecular forces such as N-H⋯O hydrogen bonds and weak C-H⋯O contacts dictate the crystal packing, forming a three-dimensional network. nih.govresearchgate.net Similar interactions could be expected to influence the crystal lattice of this compound derivatives.

Table 2: Example Crystallographic Data for a Related Compound (2,4-Dichloronitrobenzene)

Parameter Value
Chemical Formula C₆H₃Cl₂NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.84
b (Å) 13.52
c (Å) 13.91
β (°) 97.4
Volume (ų) 715.6

Source: Based on data for structurally similar compounds. nih.gov This data is illustrative of the parameters obtained from an X-ray crystallography experiment.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection technologies, are indispensable for the analysis of complex mixtures. chromatographyonline.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive characterization of individual components within a sample.

The powerful, multi-hyphenated technique of High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) represents a state-of-the-art workflow for the separation and unequivocal identification of compounds from intricate matrices, such as in drug metabolism or impurity profiling. chromatographyonline.comnih.gov

The process begins with the separation of the sample mixture using HPLC. As a specific chromatographic peak elutes, it is trapped on a Solid Phase Extraction (SPE) cartridge. This step serves two critical functions: it concentrates the analyte of interest and allows for the removal of the HPLC mobile phase, which is often incompatible with NMR spectroscopy. chromatographyonline.com The trapped analyte can then be eluted from the SPE cartridge with a suitable deuterated solvent directly into an NMR flow cell for analysis. Combining SPE with capillary NMR (CapNMR) has been shown to be highly effective, concentrating analytes from HPLC elution bands of 0.5-1 mL into volumes of approximately 10 µL, which is ideal for high-sensitivity NMR probes. nih.gov

Parallel to the NMR analysis, the eluent from the HPLC can be directed to a high-resolution mass spectrometer, such as a TOF-MS. This provides accurate mass measurements, which are used to determine the elemental composition of the parent ion and its fragments. The combination of retention time (from HPLC), exact mass and fragmentation patterns (from MS), and detailed structural connectivity (from 1D and 2D NMR) provides an unambiguous identification of the compound, such as this compound or its derivatives.

Table 3: Role of Each Component in the HPLC-SPE-NMR-TOF-MS System

Technique Role Information Obtained
HPLC Separation Separates individual components of a mixture.
SPE Concentration & Solvent Exchange Concentrates the analyte and replaces the HPLC mobile phase with a deuterated NMR solvent.
NMR Structural Elucidation Provides detailed information on the molecular structure, including the connectivity and spatial relationship of atoms (e.g., ¹H, ¹³C, ¹⁹F NMR).

| TOF-MS | Identification & Formula Determination | Provides high-resolution mass data for determining the elemental composition and fragmentation patterns. |

Advanced hyphenated and non-targeted analyses

Beyond targeted analysis, where the instrument is set to look for a specific known compound, non-targeted analysis (NTA) has emerged as a powerful exploratory strategy. researchgate.net NTA aims to identify as many compounds as possible in a sample without pre-conceived bias, making it ideal for discovering novel derivatives, metabolites, or unknown contaminants. nih.govfftc.org.tw This approach is particularly valuable for halogenated organic pollutants. researchgate.netnih.gov

An NTA workflow typically employs a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument, coupled with liquid or gas chromatography (LC-HRMS or GC-HRMS). The instrument acquires full-scan mass spectra across the entire chromatographic run, generating a vast amount of data. youtube.com This data is then processed using specialized software. The first step involves feature detection, where potential chemical signals are distinguished from background noise. For halogenated compounds like this compound, specific algorithms can be used to screen for characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine, if present. researchgate.net

Once a feature of interest is prioritized, its exact mass is used to generate a list of possible elemental formulas. The structural identity is then confirmed by comparing its fragmentation spectrum (MS/MS) with spectral libraries or through in silico fragmentation prediction tools. The combination of chromatographic retention time, accurate mass, isotopic pattern, and fragmentation data allows for the confident identification of previously unknown halogenated compounds in complex environmental or biological samples. nih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
2,4-Dichloronitrobenzene
Benzene
Nitrobenzene

Information regarding the environmental fate and transformation of this compound is not currently available in the public domain.

Extensive searches for scientific literature detailing the environmental degradation pathways, including microbial and abiotic processes, for the chemical compound this compound did not yield specific results. The provided search results primarily contain information on related but distinct compounds, such as 2,4-Dichloro-5-nitrobenzotrifluoride (B1298443) and the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).

Consequently, the requested article focusing on the "Environmental Fate and Transformation of this compound" with the specified detailed outline cannot be generated at this time due to the absence of relevant scientific data.

No information was found for the following sections and subsections concerning this compound:

Environmental Fate and Transformation of 2,4 Dichloro 5 Nitrobenzodifluoride

Degradation Pathways in Environmental Compartments

Abiotic Transformation Processes

Oxidation

Further research and publication in peer-reviewed scientific journals are required to establish the environmental behavior of 2,4-Dichloro-5-nitrobenzodifluoride.

Photolysis

Photolysis is a process where chemical compounds are broken down by light. Specific experimental data on the aqueous or atmospheric photolysis rates and degradation products of 2,4-Dichloro-5-nitrobenzotrifluoride (B1298443) could not be located in the reviewed scientific literature. While the presence of a nitroaromatic structure suggests potential photosensitivity, no studies quantifying its photolytic half-life or identifying its photoproducts have been published.

Environmental Transport and Mobility

The environmental transport and mobility of a chemical describe its movement through different environmental compartments such as soil, water, and air. This is governed by its physical and chemical properties.

Physicochemical Properties of 2,4-Dichloro-5-nitrobenzotrifluoride

PropertyValueSource
Molecular FormulaC₇H₂Cl₂F₃NO₂ nih.gov
Molecular Weight259.99 g/mol nih.gov
Melting Point55-57 °C sigmaaldrich.com
LogP (Octanol-Water Partition Coefficient)3.9 nih.gov

Note: This table is generated from computed data and supplier information; experimental environmental data is limited.

Sorption, the process by which a chemical binds to soil or sediment particles, is a key factor in determining its mobility. The octanol-water partition coefficient (LogP) of 3.9 suggests that 2,4-Dichloro-5-nitrobenzotrifluoride has a tendency to sorb to organic matter in soil and sediment rather than remain in water nih.gov. However, specific experimental studies measuring its soil sorption coefficient (Koc) or detailing its sorption behavior under different environmental conditions are not available.

Volatilization is the transfer of a substance from a liquid or solid state to a gaseous state. While physical properties like vapor pressure are needed to estimate this potential, specific, experimentally determined data for 2,4-Dichloro-5-nitrobenzotrifluoride is not present in the available literature.

Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially reaching groundwater. The leaching potential depends on the chemical's water solubility and its sorption to soil. Given its moderate LogP value, it is expected that sorption would limit leaching to some extent nih.gov. However, without specific data on its solubility and soil sorption, a quantitative assessment of its leaching potential cannot be made.

Metabolite Identification and Fate

There is no information available in the scientific literature regarding the biodegradation or metabolism of 2,4-Dichloro-5-nitrobenzotrifluoride in the environment. Studies identifying microbial or metabolic degradation pathways and the resulting metabolite compounds have not been published.

Environmental Monitoring and Detection Methodologies

Specific methodologies for the routine monitoring or detection of 2,4-Dichloro-5-nitrobenzotrifluoride in environmental samples (e.g., water, soil, or air) are not described in the reviewed literature. While analytical techniques such as gas chromatography (GC) are used for purity assessment in a laboratory setting, validated methods for environmental trace analysis have not been established or published tcichemicals.com.

Emerging Applications and Potential in Chemical Sciences

Use as a Synthetic Intermediate for Advanced Organic Compounds

2,4-Dichloro-5-nitrobenzotrifluoride (B1298443) serves as a crucial starting material in the synthesis of several classes of advanced organic compounds. sigmaaldrich.comchemicalbook.com The strategic placement of its functional groups enables chemists to perform sequential reactions, building molecular complexity and accessing valuable scaffolds.

Notably, it has been employed in the synthesis of new substituted 10H-phenothiazines. sigmaaldrich.comchemicalbook.com Phenothiazines are a class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis involves the cyclization of a 2-acylamino-4-substituted-2'-nitrodiphenylsulfide derivative, which can be prepared from starting materials like 2,4-Dichloro-5-nitrobenzotrifluoride. google.com

Furthermore, this compound is a documented precursor for the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins. sigmaaldrich.comchemicalbook.com Dioxins are a class of halogenated aromatic hydrocarbons that are of significant interest in environmental and toxicological research. The ability to synthesize specific congeners, such as the trichlorinated derivatives, is important for analytical and research purposes.

The reactivity of the chloro and nitro groups allows for nucleophilic substitution and reduction reactions, respectively, which are key steps in building these more complex molecules. The trifluoromethyl group, known for its electronic effects and metabolic stability, imparts unique properties to the final products.

Applications in Materials Science

Based on a comprehensive review of the available scientific literature, there are no specific documented applications of 2,4-Dichloro-5-nitrobenzotrifluoride in the field of materials science.

No research findings were identified that detail the use of 2,4-Dichloro-5-nitrobenzotrifluoride in the development of functional materials.

There is no information available in the searched literature regarding the application of 2,4-Dichloro-5-nitrobenzotrifluoride in polymer chemistry.

Contribution to New Chemical Methodologies

A review of current research indicates that while 2,4-Dichloro-5-nitrobenzotrifluoride is a useful substrate in existing synthetic methods, it has not been reported as a central component in the development of fundamentally new chemical methodologies.

Role in Catalyst Development

There is no evidence in the surveyed literature to suggest that 2,4-Dichloro-5-nitrobenzotrifluoride has been utilized in the development of new catalysts.

Research Findings

Intermediate Compound Resulting Advanced Compound Area of Application/Interest Citation(s)
2,4-Dichloro-5-nitrobenzotrifluorideNew substituted 10H-phenothiazinesPharmaceutical Scaffolds sigmaaldrich.comchemicalbook.comgoogle.com
2,4-Dichloro-5-nitrobenzotrifluoride2-substituted 3,7,8-trichlorodibenzo-p-dioxinsEnvironmental and Toxicological Research sigmaaldrich.comchemicalbook.com

Future Research Directions for 2,4 Dichloro 5 Nitrobenzodifluoride

Exploration of Novel Synthetic Routes

The development of efficient and selective methods for the synthesis of 2,4-dichloro-5-nitrobenzodifluoride is a primary area for future research. Current approaches likely rely on multi-step sequences involving halogenation, nitration, and the introduction of the difluoromethyl group. Future investigations could focus on more convergent and atom-economical strategies.

One promising avenue is the exploration of late-stage functionalization. This would involve the development of catalytic methods to introduce the chloro, nitro, and difluoromethyl groups onto a pre-existing aromatic scaffold in the final steps of the synthesis. For instance, the development of regioselective nitration and chlorination of a benzodifluoride precursor could streamline the synthetic process. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com

Furthermore, the synthesis of gem-difluoroalkenes and their subsequent transformations represent a valuable strategy for creating the benzodifluoride core. nih.govnih.govresearchgate.net Research into novel catalytic systems, potentially involving transition metals, for the efficient and mild introduction of the difluoromethyl group onto dichloronitrobenzene derivatives is highly desirable. nih.govresearchgate.net This could involve the use of innovative fluorinating agents that are more sustainable and less hazardous than traditional reagents.

A summary of potential synthetic strategies is presented in the table below:

Synthetic StrategyDescriptionKey Research Focus
Convergent Synthesis Combining key structural fragments in a single step to build the final molecule.Development of novel coupling reactions that tolerate the existing functional groups.
Late-Stage Functionalization Introducing key functional groups at the end of the synthetic sequence.Designing highly regioselective chlorination and nitration methods for benzodifluoride.
Novel Fluorination Methods Utilizing new reagents and catalysts for the introduction of the difluoromethyl group.Exploring catalytic cycles with lower environmental impact and higher efficiency.

Deeper Mechanistic Understanding of Complex Reactions

The interplay of three distinct functional groups—two chlorine atoms, a nitro group, and a difluoromethyl group—on the aromatic ring of this compound gives rise to complex reactivity that warrants detailed mechanistic investigation. The strong electron-withdrawing nature of the nitro and difluoromethyl groups significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Future research should aim to quantify the reactivity of the different positions on the aromatic ring towards nucleophilic attack. Understanding the regioselectivity of SNAr reactions is crucial for the controlled functionalization of the molecule. masterorganicchemistry.com For instance, determining whether nucleophilic attack preferentially occurs at the positions ortho or para to the nitro group, and how the chlorine atoms influence this, is a key question. masterorganicchemistry.comlibretexts.org The formation of Meisenheimer complexes as intermediates in these reactions could be studied using spectroscopic and computational methods. masterorganicchemistry.com

Furthermore, the potential for unexpected reactions due to the unique electronic environment of the molecule should be explored. This includes investigating the possibility of ring-opening reactions under specific conditions or the participation of the difluoromethyl group in novel transformations.

Development of Sustainable Production Methods

The production of highly functionalized molecules like this compound often involves the use of harsh reagents and generates significant waste. A key future research direction is the development of sustainable and green production methods.

This includes the use of catalysis to replace stoichiometric reagents, particularly in the fluorination and chlorination steps. nih.govresearchgate.net The development of solid-supported catalysts could facilitate easier separation and recycling, reducing the environmental footprint of the process. The use of more environmentally benign solvents and reaction conditions will also be a critical aspect of this research.

Moreover, exploring biocatalytic routes for the synthesis of precursors or even the final compound could offer a highly sustainable alternative. While challenging, the use of engineered enzymes for selective halogenation and nitration is a long-term goal that could revolutionize the production of such compounds.

Advanced Computational-Experimental Integration

The synergy between computational chemistry and experimental work will be instrumental in accelerating research on this compound. Quantum mechanical calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.gov

Density Functional Theory (DFT) calculations can be employed to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate reaction mechanisms and the structures of transition states and intermediates.

Calculate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds. acs.org

Assess the electronic effects of the difluoromethyl group on the aromatic ring's properties. nuph.edu.ua

By integrating these computational predictions with experimental validation, researchers can design more targeted and efficient synthetic routes and gain a deeper understanding of the compound's chemical behavior. This integrated approach can significantly reduce the number of trial-and-error experiments, saving time and resources.

Investigation of Environmental Remediation Strategies

The presence of both chlorine and fluorine atoms in this compound raises concerns about its potential environmental persistence and toxicity. Therefore, a crucial area of future research is the investigation of effective remediation strategies.

Bioremediation, using microorganisms to break down pollutants, is a promising and environmentally friendly approach. youtube.comoup.com Research should focus on identifying and engineering bacteria or fungi capable of degrading this compound. nih.govnih.govcapes.gov.br This would involve studying the metabolic pathways that microorganisms use to break down chlorinated and fluorinated aromatic compounds. nih.govnih.gov The strength of the carbon-fluorine bond makes many organofluorine compounds recalcitrant to degradation, so finding microbes that can cleave this bond is a significant challenge. nih.gov

Photochemical degradation is another potential remediation strategy. nih.govrsc.org Studying the photolytic stability of this compound and identifying the degradation products formed upon exposure to light could lead to the development of light-based remediation technologies.

Discovery of Unforeseen Chemical Transformations

The unique combination of functional groups in this compound may lead to unexpected and novel chemical transformations that are not readily predictable from the chemistry of simpler, related molecules.

Future exploratory research could focus on subjecting the compound to a wide range of reaction conditions, including:

Cycloaddition reactions: Investigating whether the electron-deficient aromatic ring can participate in [4+2] or other cycloaddition reactions. libretexts.orgresearchgate.netyoutube.comyoutube.comlibretexts.org

Radical reactions: Exploring the reactivity of the compound under radical-generating conditions.

Reactions with organometallic reagents: Investigating the potential for cross-coupling reactions or other transformations catalyzed by transition metals.

The discovery of such unforeseen reactivity would not only expand our fundamental understanding of organic chemistry but could also open up new synthetic pathways to novel and potentially valuable molecules.

Q & A

Basic Questions

Q. What are the most reliable synthetic routes for 2,4-dichloro-5-nitrobenzodifluoride, and how do reaction conditions influence product purity?

  • Methodology : The compound can be synthesized via halogenation and nitration of benzodifluoride derivatives. Key reagents include thionyl chloride or oxalyl dichloride with catalysts like N,N-dimethylformamide (DMF). Reaction temperature and solvent choice critically impact selectivity:

  • Low-temperature reactions (0–20°C) in dichloromethane (DCM) favor controlled halogenation, minimizing side products .
  • Reflux conditions in benzene or DCM with prolonged reaction times (4–12 hours) improve nitro-group incorporation but risk decomposition if not monitored .
    • Validation : Confirm purity via ¹H/¹⁹F NMR to detect residual solvents or unreacted intermediates.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Structural analysis :

  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves aromatic proton splitting patterns .
  • IR spectroscopy : Nitro group stretches (1520–1350 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) confirm functional groups .
    • Quantitative methods : High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC assesses purity (>95%) .

Q. What safety protocols are essential when handling this compound?

  • Hazard mitigation :

  • Use fume hoods and nitrile gloves to avoid inhalation/skin contact (potential irritant).
  • Neutralize acidic byproducts with 5% sodium bicarbonate before disposal .
    • First aid : Immediate rinsing with water for eye/skin exposure; consult a physician if ingested .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?

  • Mechanistic insight : The electron-withdrawing nitro and fluorine groups direct substitutions to meta/para positions.
  • Optimization strategies :

  • Use Lewis acids (e.g., FeCl₃) to enhance electrophilic attack at less-activated sites .
  • Adjust solvent polarity (e.g., DCM vs. DMF ) to stabilize transition states and improve selectivity .

Q. What computational methods predict the reactivity of the nitro group in catalytic transformations?

  • Approach :

  • Density Functional Theory (DFT) calculates nitro-group charge distribution and frontier molecular orbitals to predict reduction potentials .
  • Molecular docking models interactions with catalytic metal centers (e.g., Pd, Cu) for cross-coupling reactions .
    • Validation : Compare computed activation energies with experimental kinetic data .

Q. How can contradictory data from different synthesis methods be resolved?

  • Case study : Varied yields in halogenation (e.g., 50–80%) arise from competing side reactions (e.g., over-chlorination).
  • Resolution steps :

  • Design of Experiments (DoE) to isolate variables (temperature, stoichiometry) .
  • In-situ monitoring via FTIR or Raman spectroscopy tracks intermediate formation .

Q. What role does this compound play in designing agrochemical intermediates?

  • Applications :

  • Acts as a precursor for herbicides due to its stability under UV exposure .
  • Functionalization with pyridine moieties enhances bioactivity against resistant weed species .
    • Synthetic pathways : Coupling with trifluoromethylpyridines via Suzuki-Miyaura reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-nitrobenzodifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-nitrobenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.